REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1([C:12]([OH:14])=[O:13])[CH2:11][CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].[CH3:17]I.[NH4+].[Cl-]>CN(C=O)C>[C:1]([O:5][C:6]([N:8]([CH3:17])[C:9]1([C:12]([OH:14])=[O:13])[CH2:11][CH2:10]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,4.5|
|
Name
|
|
Quantity
|
201 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CC1)C(=O)O
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
568 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with EtOAc (3×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in MeOH (3 ml) with NaOH (3 N, 1 mL)
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at 80° C. for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down to room temperature
|
Type
|
CUSTOM
|
Details
|
The clear solution was purified directly on preparative RP-HPLC
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(C1(CC1)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |